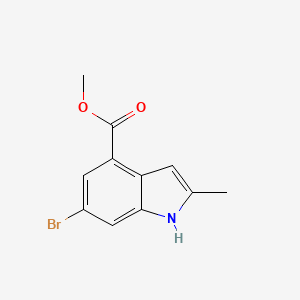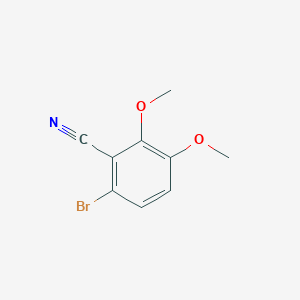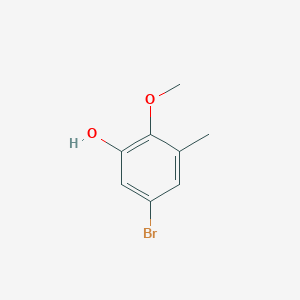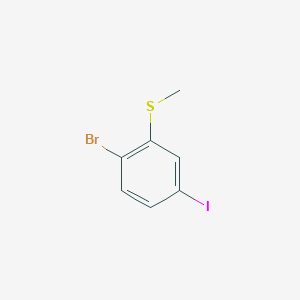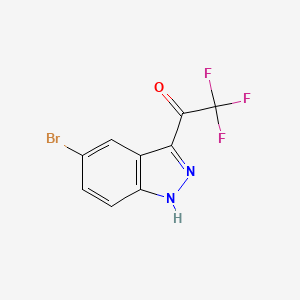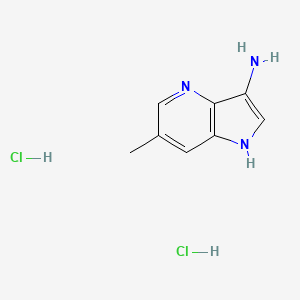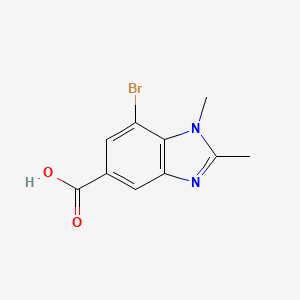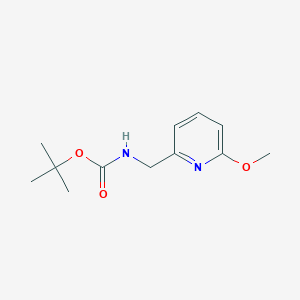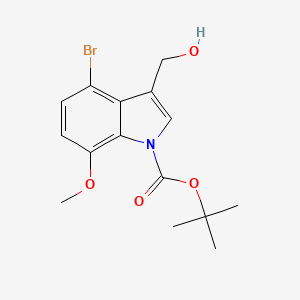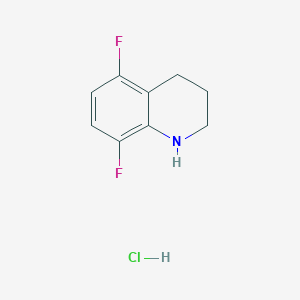
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
概要
説明
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride: is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of two fluorine atoms at the 5 and 8 positions of the quinoline ring, and it exists as a hydrochloride salt. The molecular formula of this compound is C9H10ClF2N, and it has a molecular weight of 205.63 g/mol . Fluorinated quinolines are known for their enhanced biological activity and unique properties, making them valuable in various scientific and industrial applications .
科学的研究の応用
Chemistry: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated quinolines, including this compound, have shown significant biological activity. They are investigated for their potential as antibacterial, antiviral, and antineoplastic agents. The incorporation of fluorine atoms enhances the biological activity and stability of these compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a component in liquid crystals and other advanced materials .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of fluorinated anilines with appropriate aldehydes and subsequent reduction. For example, 4-fluoro- or 2,4-difluoroanilines can be reacted with pyridine-3-carbaldehyde and allylmagnesium bromide to obtain the desired fluorinated quinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as fluorination, cyclization, and reduction, followed by purification and crystallization to obtain the hydrochloride salt .
化学反応の分析
Types of Reactions: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
作用機序
The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, leading to increased binding affinity and stability. This compound can inhibit various enzymes and proteins, making it effective in disrupting biological pathways involved in bacterial and viral infections, as well as cancer cell proliferation .
類似化合物との比較
- 5,7-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 6,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and biological properties. Compared to other fluorinated quinolines, this compound may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
特性
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKAFVLARGFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


